7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H12O4. It is characterized by a bicyclic structure with two carbonyl groups at the 2nd and 3rd positions and a carboxylic acid group at the 1st position.
Mechanism of Action
Target of Action
It is known to be a useful reactant for the preparation of alkenyl nitrile electrophiles, which can potentially be used for covalent protein labeling .
Mode of Action
Its utility in the preparation of alkenyl nitrile electrophiles suggests that it may interact with its targets through covalent bonding .
Biochemical Pathways
Its role in the synthesis of alkenyl nitrile electrophiles suggests that it may be involved in pathways related to protein modification .
Result of Action
Its use in the preparation of alkenyl nitrile electrophiles suggests that it may have a role in protein modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a bicyclic ketone with a carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Camphorquinone: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Shares the bicyclic core structure but has different substituents
Uniqueness: 7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of functional groups and structural rigidity. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-9(2)5-3-4-10(9,8(13)14)7(12)6(5)11/h5H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDWGHRBQRGLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182411 | |
Record name | 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139492-18-5 | |
Record name | 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139492-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.